N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial and antifungal activities, making it useful in developing new antibiotics.
Industry: Used in the synthesis of dyes and pigments.
Future Directions
Preparation Methods
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves several steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring, using reagents like sodium methoxide.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antitumor activity involves the disruption of cancer cell DNA . The exact pathways and molecular targets vary depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives like 2-aminobenzothiazole and 2-mercaptobenzothiazole. Compared to these, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide exhibits enhanced biological activity due to the presence of additional functional groups that increase its reactivity and binding affinity .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-6-7-14(20)17-16(11)22-19(27-17)24(10-13-5-3-4-8-21-13)18(25)15-9-12(2)23-26-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMZVRBBMAXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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